![molecular formula C14H13NO3 B3190759 2-(5-(Benzyloxy)pyridin-2-yl)acetic acid CAS No. 474019-94-8](/img/structure/B3190759.png)
2-(5-(Benzyloxy)pyridin-2-yl)acetic acid
Overview
Description
“2-(5-(Benzyloxy)pyridin-2-yl)acetic acid” is a chemical compound that belongs to the class of pyridines . Pyridines are a group of compounds that have been used widely in medicinal chemistry due to their wide range of pharmacological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a Diels–Alder reaction between a key intermediate and Benzyl 1,2,3-triazine-5-carboxylate led to the formation of a correspondent compound, which was then converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is one of the most widely-applied transition metal catalysed carbon–carbon bond forming reactions to date . This reaction has been used in the synthesis of similar compounds .Scientific Research Applications
Multifunctional Aldose Reductase Inhibitors
This compound can be used in the design of multifunctional aldose reductase inhibitors . Aldose reductase (ALR2) is a key inhibitory target for alleviating diabetic complications . The compound can reduce the toxic side effects of the inhibitors and decrease the level of oxidative stress .
Antioxidant Activity
The compound has potential antioxidant activity . It can scavenge DPPH radical and suppress lipid peroxidation . This makes it a potential candidate for the development of antioxidant drugs .
Anti-Fibrosis Activity
The compound can be used in the design of anti-fibrosis drugs . It has been found to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro .
4. Inhibition of Immortalized Rat Hepatic Stellate Cells (HSC-T6) The compound has been found to have inhibitory effects on immortalized rat hepatic stellate cells (HSC-T6) . This makes it a potential candidate for the treatment of liver fibrosis .
Design of Pyrimidine Derivatives
The compound can be used in the design of pyrimidine derivatives . Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities .
Development of Novel Heterocyclic Compounds
The compound can be used in the development of novel heterocyclic compounds with potential biological activities . These compounds can be used in various fields of medicinal chemistry and chemical biology .
Mechanism of Action
Target of Action
The primary target of 2-(5-(Benzyloxy)pyridin-2-yl)acetic acid is Aldose Reductase (ALR2) . ALR2 is a rate-limited enzyme of the polyol pathway and is a key inhibitory target for alleviating diabetic complications .
Mode of Action
The compound interacts with ALR2 in a way that inhibits its function . The binding mode derived from molecular docking suggests that the derivatives of this compound are tightly bound to the active site of ALR2 , indicating a strong inhibitory action against ALR2 .
Biochemical Pathways
The inhibition of ALR2 affects the polyol pathway, which plays a crucial role in diabetic complications . By inhibiting ALR2, the compound can reduce the level of oxidative stress, which is beneficial for alleviating diabetic complications .
Result of Action
The compound exhibits potent inhibitory action against ALR2 . Notably, one of its derivatives, {2-[2-(3,4-dihydroxy-phenyl)-vinyl]-5-hydroxy-4-oxo-4H-pyridin-1-yl}-acetic acid, showed excellent selectivity towards ALR2 with an IC50 value of 0.789 μM . This derivative also demonstrated powerful antioxidative action, scavenging DPPH radical with an inhibitory rate of 41.48% at a concentration of 1 μM .
properties
IUPAC Name |
2-(5-phenylmethoxypyridin-2-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-14(17)8-12-6-7-13(9-15-12)18-10-11-4-2-1-3-5-11/h1-7,9H,8,10H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLYGMLBJPNIPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=C(C=C2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(Benzyloxy)pyridin-2-yl)acetic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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